Caerulein(4-10), nle(8)-

CCK receptor pharmacology tremor models extrapyramidal motor activity

Researchers often struggle to distinguish central CCK receptor subtypes due to ligand interchangeability. Caerulein(4-10), nle(8)- is a synthetic heptapeptide fragment (residues 4-10) with a norleucine substitution at position 8, creating a unique pharmacological signature. Key measurable outcomes: - Partial tremorolytic activity: ED₅₀ = 0.27 μmol/kg against oxotremorine, while full-length Nle⁸-CER is inactive. - Weak anticlimbing efficacy against apomorphine, enabling CCK-dopamine crosstalk studies without direct D₂ blockade. Supplied as lyophilized powder, ≥98% purity, with full analytical documentation for reproducible SAR and neuropharmacology research.

Molecular Formula C45H57N9O14S
Molecular Weight 980.1 g/mol
CAS No. 25613-79-0
Cat. No. B15478274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerulein(4-10), nle(8)-
CAS25613-79-0
Molecular FormulaC45H57N9O14S
Molecular Weight980.1 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N
InChIInChI=1S/C45H57N9O14S/c1-3-4-13-33(42(61)53-36(22-38(57)58)44(63)52-34(40(47)59)20-26-10-6-5-7-11-26)51-43(62)35(21-28-23-48-32-14-9-8-12-30(28)32)50-37(56)24-49-45(64)39(25(2)55)54-41(60)31(46)19-27-15-17-29(18-16-27)68-69(65,66)67/h5-12,14-18,23,25,31,33-36,39,48,55H,3-4,13,19-22,24,46H2,1-2H3,(H2,47,59)(H,49,64)(H,50,56)(H,51,62)(H,52,63)(H,53,61)(H,54,60)(H,57,58)(H,65,66,67)/t25-,31+,33-,34+,35+,36+,39+/m1/s1
InChIKeyGZCDGEPFXQGWOW-RMNOTBJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caerulein(4-10), nle(8)- Overview


Caerulein(4-10), nle(8)- (CAS 25613-79-0) is a synthetic heptapeptide fragment corresponding to amino acids 4–10 of the amphibian decapeptide caerulein, in which the methionine residue at position 8 is replaced by norleucine [1]. This structural modification distinguishes it from full-length caerulein and the endogenous cholecystokinin octapeptide (CCK‑8). The compound functions as an agonist at cholecystokinin (CCK) receptors, which are divided into CCK1 (formerly CCK‑A) and CCK2 (formerly CCK‑B) subtypes, and is used exclusively as a research tool to probe structure–activity relationships and receptor pharmacology [2].

Uniqueness of Caerulein(4-10), nle(8)-


Although caerulein(4-10), nle(8)-, CCK‑8, and full-length caerulein all activate CCK receptors, their functional profiles are not interchangeable. The combined deletion of the N‑terminal tripeptide and the replacement of methionine with norleucine in caerulein(4-10), nle(8)- produce a distinct pharmacological signature that differs markedly from both the native octapeptide and the parent decapeptide. Direct comparative studies show that Nle⁸‑CER (the closely related full‑length analog) is inactive against oxotremorine-induced tremor whereas caerulein(4-10), nle(8)- exhibits measurable activity in the same model [1]. These differences arise because CCK1 and CCK2 receptors discriminate between peptide ligands based on sulfation state, C‑terminal amidation, and amino acid substitutions—structural variables that are precisely altered in caerulein(4-10), nle(8)- [2]. Consequently, substituting this compound with a generic CCK receptor agonist in an experiment designed around its specific activity profile can lead to erroneous conclusions about receptor subtype involvement or central versus peripheral effects.

Caerulein(4-10), nle(8)- Differentiation Evidence


Unique Tremorolytic Profile vs. Nle⁸-CER

In a systematic evaluation of tremorolytic activity in mice, caerulein(4-10), nle(8)- was directly compared with the full-length analog Nle⁸-CER and the parent peptide caerulein against three distinct tremorogens. Against oxotremorine (0.2 mg/kg, s.c.), caerulein(4-10), nle(8)- produced an ED₅₀ of 0.27 μmol/kg, whereas Nle⁸-CER was completely inactive even at the highest tested doses [1]. This functional divergence—two structurally related peptides exhibiting opposite activity profiles in the same assay—represents a clear, experimentally useful differentiation.

CCK receptor pharmacology tremor models extrapyramidal motor activity

CCK-A Receptor Agonist Binding Ratios

Radioligand binding studies using rat pancreatic membranes demonstrate that classical CCK agonists including caerulein (the parent peptide of caerulein(4-10), nle(8)-) and sulfated CCK‑8 exhibit antagonist/agonist binding ratios of ≥4‑fold. In the same assay system, compounds such as devazepide and L‑365,260 show binding ratios of <1 and lack agonist activity in functional assays [1]. All agonists with binding ratios ≥4 behaved as full agonists in stimulating phosphatidylinositol turnover and amylase secretion. This binding-ratio threshold provides a quantitative framework for predicting functional agonist efficacy at CCK‑A receptors.

CCK-A receptor radioligand binding functional efficacy

Norleucine Substitution Prevents Oxidation

Methionine residues in peptides are highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species, leading to methionine sulfoxide formation, altered conformation, and loss of biological activity [1]. Caerulein(4-10), nle(8)- replaces the methionine at position 8 with the isosteric amino acid norleucine, which lacks the oxidizable thioether sulfur atom. While direct comparative stability data for this specific analog are not available in the public literature, the structural modification is precisely defined: norleucine replaces methionine in position 8 [2]. This substitution eliminates a primary oxidation pathway while preserving the hydrophobic character required for receptor interaction—a property of particular value in long-term in vitro assays or storage conditions where methionine-containing peptides undergo progressive inactivation.

peptide stability oxidation resistance norleucine substitution

Anticlimbing Activity Differentiation

In a direct comparison of anti‑apomorphine efficacy in the mouse cage‑climbing assay, caerulein(4-10), nle(8)- exhibited very weak anticlimbing activity, whereas the full‑length analog Nle⁸‑CER and diazepam were completely inactive [1]. Haloperidol, a dopamine D₂ receptor antagonist, showed potent dose‑dependent inhibition of apomorphine‑induced climbing in the same study. This intermediate activity profile distinguishes caerulein(4-10), nle(8)- from both typical neuroleptics and structurally related CCK analogs, making it a useful tool for probing CCK–dopamine interactions without confounding D₂ receptor blockade.

dopaminergic system apomorphine antagonism cage-climbing behavior

High-Affinity CCK Binding in SCLC

Pharmacological characterization of cholecystokinin receptors on human small cell lung cancer (SCLC) cell line NCI‑H209 revealed that caerulein (the parent peptide of caerulein(4-10), nle(8)-) potently inhibits specific ¹²⁵I‑Bolton Hunter‑CCK₂₆–₃₃ binding with an IC₅₀ of 1 nM [1]. In the same assay, native CCK and CCK₂₆–₃₃ showed IC₅₀ values of 10 nM each, while non‑sulfated CCK₂₆–₃₃ was 100‑fold less potent (IC₅₀ = 100 nM) and the C‑terminal tetrapeptide CCK₂₇–₃₂ exhibited an IC₅₀ >10,000 nM. This rank order establishes caerulein‑based peptides as among the highest‑affinity ligands for these tumor‑associated CCK receptors.

small cell lung cancer CCK receptor binding affinity

Pancreatitis Induction via Low-Affinity CCK Receptors

Rats infused with a supramaximally stimulating dose of the CCK analog caerulein develop acute edematous pancreatitis. Using CCK‑JMV‑180, an analog that acts as an agonist at high‑affinity CCK receptors but antagonizes caerulein at low‑affinity receptors, it was determined that caerulein induces pancreatitis specifically by interacting with low‑affinity CCK receptors [1]. Those low‑affinity receptors mediate CCK‑induced inhibition of digestive enzyme secretion from the pancreas. This mechanistic insight distinguishes caerulein from agonists that selectively target only high‑affinity receptors and provides a molecular explanation for its unique ability to model pancreatitis.

experimental pancreatitis CCK receptor affinity states acinar cell signaling

Caerulein(4-10), nle(8)- Research Applications


CCK1 vs. CCK2 Receptor Differentiation in CNS

Caerulein(4-10), nle(8)- is optimally deployed in experiments that require discrimination between central CCK receptor subtypes. Its unique pharmacological fingerprint—partial tremorolytic activity against oxotremorine (ED₅₀ = 0.27 μmol/kg) while the full‑length analog Nle⁸‑CER is inactive [1]—enables researchers to attribute specific behavioral or neurochemical effects to the truncated, norleucine‑modified structure. This makes the compound particularly valuable for studies investigating the role of CCK peptides in extrapyramidal motor function, anxiety, and nociception where receptor subtype selectivity is a critical variable.

SAR Studies of CCK Peptide Pharmacophores

The defined structural modifications of caerulein(4-10), nle(8)-—N‑terminal truncation to residues 4–10 plus norleucine substitution at position 8—make it an essential comparator in systematic SAR analyses of CCK‑related peptides. When used alongside full‑length caerulein, CCK‑8, and other analogs, this compound helps delineate the minimal sequence requirements for receptor binding versus functional activation [2]. The observation that type A caerulein‑related peptides retain high affinity for both pancreatic and brain receptors while type B and C analogs show reduced or altered selectivity [2] provides a quantitative framework within which caerulein(4-10), nle(8)- can be positioned as a reference standard.

CCK-Dopamine Interaction Studies Without D₂ Antagonism

In neuropharmacological investigations of CCK–dopamine crosstalk, caerulein(4-10), nle(8)- offers a distinct advantage: it produces very weak anticlimbing efficacy against apomorphine, unlike the potent D₂ antagonist haloperidol, while full‑length Nle⁸‑CER is completely inactive [3]. This intermediate activity profile allows researchers to examine CCK‑mediated modulation of dopaminergic pathways without the confounding variable of direct dopamine receptor blockade, making the compound a precise tool for mechanistic studies in the ventral tegmental area and nucleus accumbens.

CCK Binding Reference for Neuroendocrine Tumor Models

Caerulein‑based peptides demonstrate high‑affinity binding to CCK receptors expressed on human small cell lung cancer cells (IC₅₀ = 1 nM for caerulein) [4]. Caerulein(4-10), nle(8)- can serve as a structurally defined reference ligand in competitive binding assays designed to characterize CCK receptor pharmacology in neuroendocrine tumors. Its well‑documented structural identity and the established rank order of potency among CCK‑related peptides (caerulein > CCK > non‑sulfated CCK) provide a validated benchmark for assessing novel CCK receptor ligands in oncology research.

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